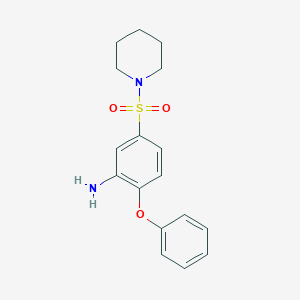

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline and related compounds involves multiple steps, including nucleophilic substitution reactions and the use of different catalysts and solvents to achieve the desired products. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in dimethyl sulfoxide (DMSO) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields 2-anilino derivatives without accumulating intermediates, indicating a two-step reaction process involving initial nucleophilic attack followed by either base-catalyzed or uncatalyzed conversion to the product (Asghar, 2009).

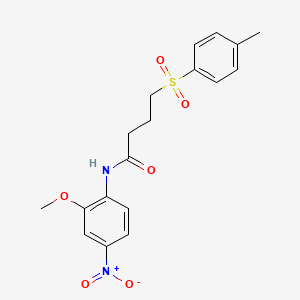

Molecular Structure Analysis

The molecular structure of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline derivatives has been confirmed through various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray diffraction studies. These techniques have revealed details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom in related sulfonamide compounds (Naveen et al., 2015).

Chemical Reactions and Properties

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline undergoes various chemical reactions, including sulfonation, methoxylation, and reactions with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. These reactions are influenced by factors such as the presence of catalysts, the type of solvents, and the reaction conditions. The ability to undergo these reactions demonstrates the compound's versatile chemical properties and its potential for the synthesis of biologically active derivatives (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline derivatives, such as solubility, melting point, and conductivity, are determined by their molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including its potential use in the synthesis of anion exchange membranes and other materials with specific physical characteristics (Wang et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline, including its reactivity with various chemical reagents, stability under different conditions, and its ability to form complexes with metals or other compounds, are essential for its application in chemical synthesis and material science. Studies on the oxidation of aniline in the presence of phenolic acids and the mechanism of aromatic nucleophilic substitution reactions in protic solvents provide insights into its reactivity and interaction with other compounds (Aleksandra & Gordana, 2010).

Applications De Recherche Scientifique

Kinetic and Equilibrium Studies

In a study focusing on the kinetics of reactions involving substituted anilines like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline, Asghar (2009) found that these reactions, when occurring in dimethyl sulfoxide (DMSO) and catalyzed by bases such as DABCO, follow a two-step mechanism. This involves an initial nucleophilic attack followed by either base-catalyzed or uncatalyzed conversion to the product (Asghar, 2009).

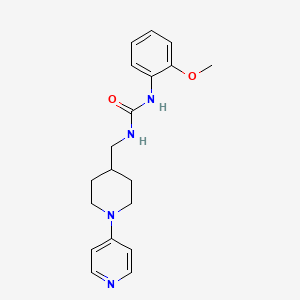

Synthesis of Biologically Active Derivatives

Khalid et al. (2013) synthesized a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl) sulfonyl]piperidine, which showed significant bioactivity against enzymes like lipoxygenase and butyrylcholinesterase. This highlights the potential of derivatives of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline in the development of new therapeutic agents (Khalid et al., 2013).

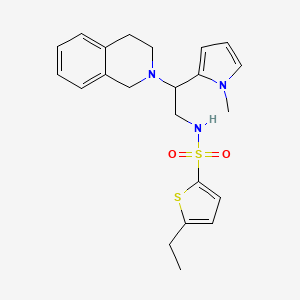

Effect of Ortho Substituents

Research by Emokpae, Uwakwe, and Hirst (1993) on the effects of ortho substituents on aromatic nucleophilic substitution reactions involving compounds like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline demonstrated that these substituents can significantly impact reaction rates and mechanisms. This is crucial for understanding and optimizing synthetic processes involving these types of compounds (Emokpae et al., 1993).

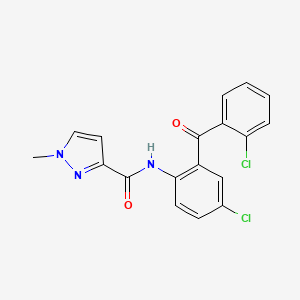

Synthesis and Biological Activity of Derivatives

Raju and Vedavathi (2016) synthesized sulfonamide and carbamate derivatives of 5-chloro-2-phenoxy-aniline, showing their antimicrobial efficacy. This study contributes to the understanding of how the chemical modification of compounds like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline can lead to potentially useful antimicrobial agents (Raju & Vedavathi, 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c18-16-13-15(23(20,21)19-11-5-2-6-12-19)9-10-17(16)22-14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAQPEOPGRLOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332306 | |

| Record name | 2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline | |

CAS RN |

556016-26-3 | |

| Record name | 2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)